molecular formula C14H17NO4 B8185746 cis-2-Benzyloxycarbonylamino-cyclopropanecarboxylic acid ethyl ester

cis-2-Benzyloxycarbonylamino-cyclopropanecarboxylic acid ethyl ester

Cat. No.: B8185746
M. Wt: 263.29 g/mol
InChI Key: YLPHGKPNNZKULJ-NWDGAFQWSA-N
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Description

Ethyl (1S,2R)-2-(phenylmethoxycarbonylamino)cyclopropane-1-carboxylate is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by its cyclopropane ring, which is substituted with an ethyl ester group and a phenylmethoxycarbonylamino group. The stereochemistry of the compound is defined by the (1S,2R) configuration, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2-Benzyloxycarbonylamino-cyclopropanecarboxylic acid ethyl ester typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.

    Introduction of the Phenylmethoxycarbonylamino Group: This step involves the protection of an amine group with a phenylmethoxycarbonyl (Cbz) group, which can be achieved using benzyl chloroformate in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropane ring, leading to the formation of cyclopropanone derivatives.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the phenylmethoxycarbonylamino group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Cyclopropanone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (1S,2R)-2-(phenylmethoxycarbonylamino)cyclopropane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.

    Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of cis-2-Benzyloxycarbonylamino-cyclopropanecarboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The cyclopropane ring and the phenylmethoxycarbonylamino group play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Ethyl (1S,2R)-2-(phenylmethoxycarbonylamino)cyclopropane-1-carboxylate can be compared with other similar compounds, such as:

    Ethyl (1R,2S)-2-(phenylmethoxycarbonylamino)cyclopropane-1-carboxylate: This is the enantiomer of the compound, with different stereochemistry and potentially different biological activity.

    Ethyl (1S,2R)-2-(methoxycarbonylamino)cyclopropane-1-carboxylate: This compound lacks the phenyl group, which may affect its chemical and biological properties.

    Ethyl (1S,2R)-2-(phenylamino)cyclopropane-1-carboxylate: This compound lacks the methoxycarbonyl group, which may influence its reactivity and interactions.

The uniqueness of cis-2-Benzyloxycarbonylamino-cyclopropanecarboxylic acid ethyl ester lies in its specific stereochemistry and the presence of both the phenylmethoxycarbonylamino and ethyl ester groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl (1S,2R)-2-(phenylmethoxycarbonylamino)cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-2-18-13(16)11-8-12(11)15-14(17)19-9-10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3,(H,15,17)/t11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPHGKPNNZKULJ-NWDGAFQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1C[C@H]1NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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